molecular formula C7H8ClN3S B2487580 (4-Thiocyanatophenyl)hydrazine CAS No. 74411-22-6

(4-Thiocyanatophenyl)hydrazine

Cat. No.: B2487580
CAS No.: 74411-22-6
M. Wt: 201.68 g/mol
InChI Key: ASLOJLQJQGAAJC-UHFFFAOYSA-N
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Description

(4-Thiocyanatophenyl)hydrazine is an organic compound that features a thiocyanate group (-SCN) attached to a phenyl ring, which is further bonded to a hydrazine moiety (-NHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Thiocyanatophenyl)hydrazine typically involves the thiocyanation of aniline derivatives. One common method includes the reaction of 4-aminophenylhydrazine with thiocyanate reagents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired thiocyanate product with good regioselectivity and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Thiocyanatophenyl)hydrazine undergoes various chemical reactions, including:

    Nucleophilic Addition: The hydrazine moiety can participate in nucleophilic addition reactions with carbonyl compounds to form hydrazones.

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiols.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a base such as sodium acetate.

    Substitution Reactions: Common reagents include alkyl halides or acyl chlorides under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Hydrazones: Formed from nucleophilic addition to carbonyl compounds.

    Thiol Derivatives: Resulting from reduction of the thiocyanate group.

    Sulfonyl Derivatives: Produced through oxidation reactions.

Scientific Research Applications

(4-Thiocyanatophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    (4-Thiocyanatophenyl)hydrazone: A related compound with similar reactivity and applications.

    Thiosemicarbazones: Known for their anticancer and antimicrobial activities.

    Thiazoles: Another class of sulfur-containing compounds with diverse biological activities.

Uniqueness: (4-Thiocyanatophenyl)hydrazine is unique due to the presence of both the thiocyanate and hydrazine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Properties

CAS No.

74411-22-6

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

(4-hydrazinylphenyl) thiocyanate;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H

InChI Key

ASLOJLQJQGAAJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)SC#N

Canonical SMILES

C1=CC(=CC=C1NN)SC#N.Cl

solubility

not available

Origin of Product

United States

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